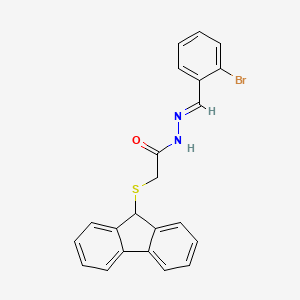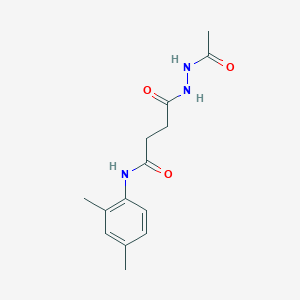![molecular formula C18H15F3N2O2 B3921454 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3921454.png)
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide, also known as TRV130, is a novel mu-opioid receptor (MOR) biased ligand. It has been developed as an alternative to traditional opioids for pain management due to its unique mechanism of action and potential advantages.
Mécanisme D'action
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide works by selectively activating the MOR, which is a G protein-coupled receptor that plays a key role in pain signaling. Unlike traditional opioids, this compound preferentially activates the G protein signaling pathway while minimizing the beta-arrestin pathway. This biased agonism leads to a more potent analgesic effect with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as produce analgesia in humans. This compound also produces less respiratory depression than traditional opioids, which is a major advantage in terms of safety.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has a high affinity for the MOR, which makes it a useful tool for studying pain signaling pathways. This compound also produces a more potent analgesic effect than traditional opioids, which can be useful for studying pain models. However, this compound has some limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of interest is the study of this compound in combination with other analgesic drugs to improve pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of opioid addiction and withdrawal.
Applications De Recherche Scientifique
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential use in pain management. It has been shown to have a stronger analgesic effect than traditional opioids such as morphine, while producing fewer side effects such as respiratory depression and constipation. This compound has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-10-5-6-14-13(8-10)11(2)15(25-14)17(24)23-16(18(19,20)21)12-4-3-7-22-9-12/h3-9,16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMKJIJAILRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethoxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921376.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]acetamide](/img/structure/B3921393.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3921399.png)

amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3921409.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)
![2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921424.png)
![3-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3921425.png)

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3921443.png)

![(2,5-dioxodihydroimidazo[4,5-d]imidazole-1,3,4,6(2H,5H)-tetrayl)tetrakis(methylene) tetraacetate](/img/structure/B3921462.png)
amino]ethanol hydrochloride](/img/structure/B3921465.png)
![5-imino-2-isopropyl-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921472.png)